Yttrium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

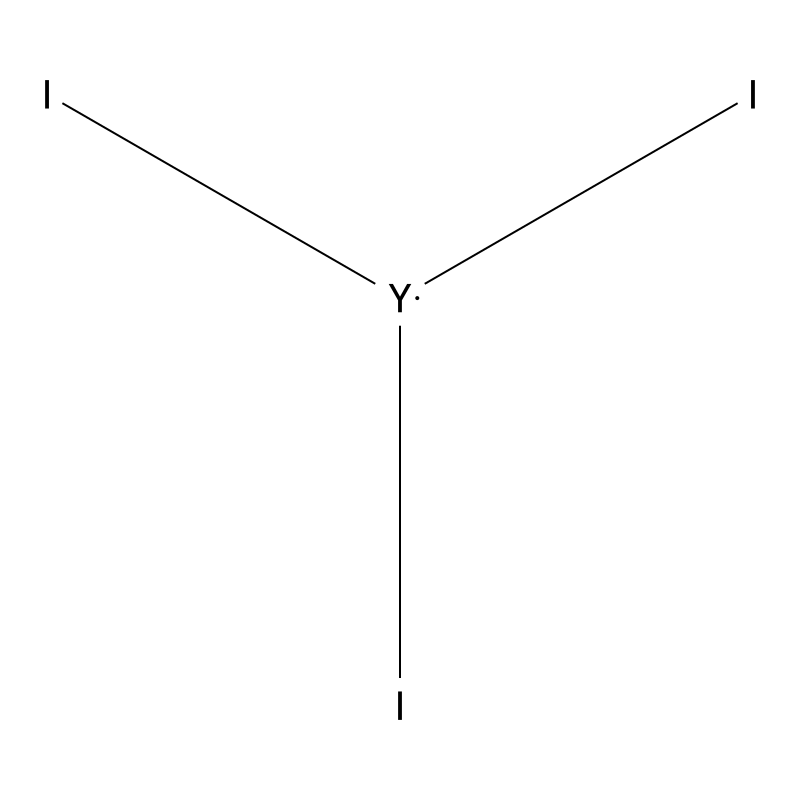

Yttrium iodide is a chemical compound with the formula Yttrium(III) iodide, represented as YI₃. It is a member of the yttrium halides and appears as a white or yellowish crystalline solid. This compound is notable for its use in various applications, particularly in materials science and luminescent materials. Yttrium iodide exhibits interesting optical properties, making it useful in phosphors and lasers.

Yttrium iodide is considered a mild irritant and should be handled with care.

Precursor for Superconducting Materials:

Yttrium iodide plays a crucial role in the synthesis of Yttrium Barium Copper Oxide (YBCO), a renowned high-temperature superconductor. YBCO exhibits superconductivity at temperatures exceeding -196°C, making it valuable for various research applications in physics and engineering, including:

- Maglev trains: YBCO's superconductivity allows for efficient levitation and propulsion of maglev trains, reducing friction and energy consumption. [Source: National High Magnetic Field Laboratory, ]

- High-efficiency power transmission: YBCO cables can significantly reduce power losses during long-distance electricity transmission due to their minimal electrical resistance in the superconducting state. [Source: American Elements, ]

- Medical imaging: YBCO can be used in the construction of highly sensitive SQUID (Superconducting Quantum Interference Device) detectors for magnetoencephalography (MEG) and magnetic resonance imaging (MRI). [Source: ScienceDirect, The role of yttrium barium copper oxide (YBCO) in the development of new magnetic resonance imaging (MRI) technologies, ]

Luminescence Studies:

Yttrium iodide exhibits luminescent properties, meaning it can absorb light and then re-emit it at different wavelengths. This characteristic makes it a valuable material for research in:

- Development of new phosphors: Yttrium iodide can be doped with other elements to modify its luminescence properties, leading to the creation of novel phosphors for various applications, including lighting and displays. [Source: American Elements, ]

- Biological labeling: Yttrium iodide nanoparticles can be used for labeling biological molecules like proteins and DNA due to their tunable luminescence properties, enabling researchers to track and study these molecules within cells. [Source: National Center for Biotechnology Information, Yttrium(III) Iodide Nanoparticles for Enhanced Cellular Uptake and Imaging, ]

Other Potential Applications:

Yttrium iodide is also being explored for its potential applications in other areas of scientific research, including:

- Synthesis of other yttrium-based materials: Yttrium iodide can be used as a starting material for the synthesis of various yttrium-based compounds with unique properties, with potential applications in catalysis, energy storage, and electronics. [Source: ScienceDirect, Yttrium(III) iodide, ]

- Pharmaceutical research: Yttrium radioisotopes are used in targeted cancer therapies. Yttrium iodide can potentially serve as a precursor for the production of such radioisotopes for medical research and applications. [Source: American Elements, ]

Additionally, yttrium iodide can be produced by heating yttrium oxide with ammonium iodide:

It can also be formed by reacting yttrium hydroxide with hydroiodic acid:

These reactions highlight the reactivity of yttrium with halogens and acids, forming yttrium(III) halides.

The synthesis of yttrium iodide can be achieved through various methods:

- Direct Combination: Reacting elemental yttrium with iodine gas.

- Thermal Decomposition: Heating a mixture of yttrium oxide and ammonium iodide.

- Acid Reaction: Treating yttrium hydroxide or oxide with hydroiodic acid.

Each method has its advantages, depending on the desired purity and form of the final product.

Yttrium iodide has several applications across different fields:

- Phosphors: Used in phosphorescent materials for displays and lighting.

- Lasers: Serves as a medium in solid-state lasers due to its optical properties.

- Nuclear Medicine: Utilized in certain radiopharmaceuticals for cancer treatment.

- Ceramics: Employed in the production of advanced ceramics for electronics.

These applications leverage the unique properties of yttrium iodide, particularly its luminescence and stability.

Interaction studies involving yttrium iodide often focus on its behavior in various chemical environments. For instance, it has been shown to interact with potassium salts to form complexes that may have applications in catalysis or material synthesis . Additionally, studies indicate that yttrium iodide can participate in reactions with other metal oxides and halides, showcasing its versatility as a reagent.

Yttrium iodide shares similarities with other trihalides of yttrium, such as:

| Compound | Formula | Unique Properties |

|---|---|---|

| Yttrium Fluoride | YF₃ | High thermal stability; used in optics |

| Yttrium Chloride | YCl₃ | Soluble in water; used in various chemical syntheses |

| Yttrium Bromide | YBr₃ | Intermediate properties between fluoride and iodide |

Uniqueness of Yttrium Iodide:

- Compared to other halides, yttrium iodide has distinct optical characteristics that make it particularly suitable for luminescent applications.

- Its synthesis methods often involve different precursors and conditions compared to other halides.

The story of yttrium iodide begins with the discovery of yttrium itself. In 1787, Carl Axel Arrhenius found a heavy black rock in a quarry near the Swedish village of Ytterby. Initially thinking it contained tungsten, he named it "ytterbite" and sent samples to various chemists. Johan Gadolin identified a new oxide in this sample in 1789 and published his findings in 1794. This oxide was named "yttria," and the element was eventually named yttrium after the village where the mineral was discovered.

The pure element was first isolated in 1828 by Friedrich Wöhler, who reacted yttrium chloride with potassium. However, further research by Carl Gustaf Mosander in 1843 revealed that the original "yttria" contained several other rare earth elements, including terbium, erbium, and ytterbium, all of which were also named after the village of Ytterby.

While specific historical details about the first synthesis of yttrium iodide are limited in literature, it developed alongside the broader exploration of rare earth halide chemistry. The systematic investigation of yttrium halides, including yttrium iodide, has contributed significantly to our understanding of rare earth chemistry and provided crucial insights into their unique properties and potential applications.

Scientific Significance in Materials Research

Yttrium iodide (YI₃) has established itself as an important compound in materials research, particularly in the field of superconductivity. It serves as a valuable precursor for YBCO (Yttrium Barium Copper Oxide) superconducting materials in lower temperature preparations. This application gained particular importance after the discovery in 1987 that YBCO could achieve high-temperature superconductivity—only the second material known to exhibit this property and the first to achieve superconductivity above the economically important boiling point of nitrogen.

Additionally, yttrium iodide has been applied in the solid-state synthesis of novel compounds with unique structures. For example, it has been used to create Y₂₁I₁₈C₁₄B₇, which represents the first example of a rare earth metal halide with interstitial halogen atoms exhibiting misfit characteristics. This application demonstrates the compound's value in expanding our understanding of complex crystal structures and their properties.

Recent theoretical research has also predicted that a related compound, yttrium monoiodide (YI), could exhibit room-temperature two-dimensional ferromagnetism, with remarkably high Curie temperatures of approximately 380-383 K for both bulk and monolayer forms. If experimentally verified, this would represent a breakthrough in the field of 2D magnetic materials with significant implications for spintronics applications.

Position Within Rare Earth Halide Chemistry

Yttrium, while often classified with the rare earth elements due to its chemical similarities to the lanthanides, is technically a transition metal with atomic number 39. Its position at the beginning of the fifth period in the periodic table gives its compounds, including yttrium iodide, unique properties that make them valuable subjects for research.

Rare earth halides form an important class of compounds with diverse applications ranging from catalysis to luminescent materials. Within this family, yttrium iodide adopts the BiI₃ structure type, where two-thirds of the octahedral voids between hexagonally closest-packed layers of I⁻ ions are occupied by Y³⁺ ions. This structural arrangement, with YI₆ octahedra sharing common edges within specific stacking sequences, contributes to the compound's distinctive physical and chemical properties.

Recent advances in rare earth halide research have focused on their potential as solid electrolytes for advanced battery technologies. The unique ionic conductivity and thermal stability of these materials, including yttrium-based compounds, position them as promising candidates for next-generation energy storage solutions.

Current Research Landscape and Challenges

The current research on yttrium iodide spans multiple domains, from fundamental studies of its crystal structure and electronic properties to applications in materials science and energy technology. One particularly exciting area is the theoretical investigation of two-dimensional yttrium iodide (YI) as a potential room-temperature ferromagnet. If experimental work confirms these predictions, it could lead to significant advances in spintronic device development.

Research on organic-inorganic hybrid rare earth halides, which may include yttrium-based compounds, has shown promise for tunable optical properties. These materials combine high luminous efficiency with adjustable optical characteristics, making them potential candidates for advanced lighting and display technologies.

Despite these advances, several challenges persist in yttrium iodide research. The compound's sensitivity to moisture necessitates careful handling and storage in airtight conditions. This hygroscopic nature complicates both research and practical applications. Additionally, producing high-purity single crystals for detailed structural and property studies remains difficult, though techniques like high-vacuum sublimation at elevated temperatures (around 1213 K) have been demonstrated.

Solid-State Synthesis Routes

Direct Element Combination Methods

The most straightforward approach to synthesizing yttrium iodide involves the direct reaction of metallic yttrium with iodine in an inert atmosphere. This method proceeds via the exothermic reaction:

$$

2 \, \text{Y} + 3 \, \text{I}2 \rightarrow 2 \, \text{YI}3

$$

Conducted at elevated temperatures (typically above 400°C), this pathway yields anhydrous YI$$_3$$ with high purity [1] [4] [5]. The inert environment prevents oxidation and ensures stoichiometric control, while the use of finely powdered yttrium maximizes surface area for efficient iodination. Post-synthesis, the product is often purified via sublimation to remove unreacted iodine [5].

Oxide-Based Synthetic Pathways

Yttrium oxide (Y$$2$$O$$3$$) serves as a cost-effective precursor for YI$$3$$ synthesis when combined with ammonium iodide (NH$$4$$I). The reaction:

$$

\text{Y}2\text{O}3 + 6 \, \text{NH}4\text{I} \rightarrow 2 \, \text{YI}3 + 6 \, \text{NH}3 + 3 \, \text{H}2\text{O}

$$

proceeds under controlled heating, with ammonia and water vapor byproducts easily removed [1] [4]. This method avoids handling metallic yttrium and is scalable for industrial applications. The stoichiometric ratio of Y$$2$$O$$3$$ to NH$$_4$$I is critical to prevent residual oxide or iodide phases [4].

Ammonium Iodide Methodologies

Beyond oxide precursors, ammonium iodide can also react with yttrium hydroxide (Y(OH)$$3$$) to form YI$$3$$. This pathway, though less common, offers a route to circumvent the high temperatures required for oxide-based synthesis. The reaction mechanism parallels that of Y$$2$$O$$3$$, with NH$$_4$$I acting as both an iodide source and a reducing agent [1].

Solution-Based Preparation Techniques

Solvent Influence on Product Formation

Solution-phase synthesis of YI$$3$$ leverages solvents like water, ethanol, and acetone, which influence crystallization kinetics and product morphology [4] [5]. Aqueous solutions favor rapid dissolution of yttrium precursors, while ethanol moderates reaction rates, yielding larger crystals. For example, dissolving Y(OH)$$3$$ in hydroiodic acid (HI) produces YI$$_3$$ hexahydrate, which can be dehydrated under vacuum [1] [4].

| Solvent | Reaction Rate | Crystal Morphology | Hydration State |

|---|---|---|---|

| Water | Fast | Flaky | Hexahydrate |

| Ethanol | Moderate | Prismatic | Anhydrous |

| Acetone | Slow | Amorphous | Trihydrate |

Hydroiodic Acid Approaches

Hydroiodic acid reacts with yttrium oxide or hydroxide at moderate temperatures (60–80°C) to produce YI$$_3$$:

$$

\text{Y(OH)}3 + 3 \, \text{HI} \rightarrow \text{YI}3 + 3 \, \text{H}_2\text{O}

$$

This method avoids the high energy costs of solid-state synthesis and allows for precise pH control to optimize yield [1] [4]. Excess HI ensures complete conversion of yttrium species, while subsequent evaporation under reduced pressure isolates crystalline YI$$_3$$ [5].

Low-Temperature Preparation Protocols

Recent advancements prioritize energy-efficient synthesis, particularly for applications requiring YI$$3$$ as a precursor. For instance, reacting YCl$$3$$ with potassium iodide (KI) in aqueous media at 60°C yields YI$$_3$$ via metathesis:

$$

\text{YCl}3 + 3 \, \text{KI} \rightarrow \text{YI}3 + 3 \, \text{KCl}

$$

This method, adapted from triiodide ion preparation techniques [2], minimizes thermal degradation and is compatible with continuous flow systems [4].

Vapor Phase Synthesis Mechanisms

Vapor-phase studies of YI$$3$$ have primarily focused on spectroscopic characterization rather than synthesis [6]. However, sublimation of YI$$3$$ at temperatures exceeding 900°C produces a gaseous phase suitable for deposition processes. Infrared spectroscopy reveals distinct vibrational modes associated with Y–I bonding, providing insights into molecular geometry [6].

Novel Synthetic Strategies and Innovations

Emerging methodologies include mechanochemical synthesis, where ball milling yttrium and iodine powders initiates solid-state reactions without external heating [4]. Additionally, electrochemical routes using yttrium anodes in iodide-rich electrolytes show promise for scalable production. A notable innovation involves using YI$$_3$$ as a precursor for yttrium borocarbides, demonstrating its versatility in materials engineering [4].

Bismuth Triiodide Structure Type Relationships

Yttrium iodide crystallizes in the bismuth triiodide structure type, representing one of the most significant structural relationships in the lanthanide and actinide halide family [1] [2] [3]. This structural classification places yttrium iodide within the broader category of layered metal halides that adopt the trigonal space group R-3 (space group number 148) [2] [3].

The bismuth triiodide structure type is characterized by hexagonally close-packed layers of iodide ions with metal cations occupying two-thirds of the octahedral voids between every second layer [4]. This arrangement creates a distinctive stacking sequence that can be represented as γ₂/₃A□Bγ₂/₃A□Bγ₂/₃A□Bγ₂/₃, where γ represents the occupied octahedral sites, A and B represent the iodide layers, and □ represents the vacant octahedral sites [4].

Comparative structural analysis reveals that yttrium iodide exhibits remarkable similarities to bismuth triiodide while maintaining distinct characteristics. Both compounds crystallize in the same trigonal space group R-3, but yttrium iodide demonstrates slightly shorter metal-iodide bond lengths (3.05 Å for Y-I compared to 3.10-3.13 Å for Bi-I) [5] [3]. This difference reflects the smaller ionic radius of yttrium(III) compared to bismuth(III), resulting in a more compact structure.

The isostructural relationship between yttrium iodide and bismuth triiodide extends beyond simple geometric similarities. Both compounds exhibit the same fundamental coordination environment, with metal cations occupying distorted octahedral sites surrounded by six iodide ions [5] [3]. However, the electronic properties differ significantly, with yttrium iodide showing potential electride behavior under certain conditions, while bismuth triiodide remains a conventional semiconductor [6] [7].

Two-Dimensional Sheet Arrangements

The crystal structure of yttrium iodide is fundamentally two-dimensional, consisting of three distinct YI₃ sheets oriented in the (0,0,1) direction [3]. This layered architecture represents a defining characteristic of the bismuth triiodide structure type and governs many of the compound's physical and chemical properties.

Each individual layer comprises edge-sharing YI₆ octahedra that form extended two-dimensional networks [5] [8] [3]. The octahedral units are connected through shared edges, creating a continuous framework within each layer. This arrangement maximizes the coordination of yttrium cations while maintaining structural stability through the distribution of electrostatic interactions.

The interlayer interactions are dominated by weak van der Waals forces, resulting in relatively large interlayer distances and low binding energies [9] [10]. This weak interlayer bonding is characteristic of layered materials and contributes to the potential for mechanical exfoliation and the formation of few-layer or monolayer structures. Recent theoretical studies have demonstrated that monolayer yttrium iodide exhibits remarkable stability and unique electronic properties, including room-temperature ferromagnetism [9] [10].

The layer stacking sequence follows the characteristic pattern of the bismuth triiodide structure type, with alternating layers of metal-centered octahedra and vacant octahedral sites. This arrangement creates channels and voids between the layers that can potentially accommodate guest species or undergo structural modifications under different conditions.

Yttrium Iodide Hexagonal Octahedral Coordination Environments

The coordination environment of yttrium in yttrium iodide is characterized by distorted octahedral geometry, with each yttrium(III) cation surrounded by six iodide ions forming YI₆ octahedra [5] [8] [3]. This octahedral coordination represents the fundamental building block of the crystal structure and determines many of the compound's properties.

Geometric analysis reveals that the YI₆ octahedra are significantly distorted from ideal octahedral symmetry. The Y-I bond lengths are uniform at approximately 3.05 Å, but the I-Y-I bond angles deviate from the ideal 90° and 180° values expected for perfect octahedral coordination [3]. This distortion arises from the constraints imposed by the layered structure and the need to accommodate the specific ionic radii of yttrium and iodide ions.

The edge-sharing connectivity between adjacent YI₆ octahedra creates a continuous network of coordination polyhedra within each layer. This arrangement maximizes the coordination number of yttrium while maintaining charge neutrality throughout the structure. The edge-sharing geometry also contributes to the structural stability by distributing electrostatic repulsion between adjacent yttrium cations.

Electronic considerations play a crucial role in the octahedral coordination environment. The yttrium(III) cations possess a [Kr] 4d⁰ 5s⁰ electronic configuration, resulting in a closed-shell system that favors stable octahedral coordination [11] [12]. The iodide ions, with their [Kr] 4d¹⁰ 5s² 5p⁶ configuration, provide the necessary electron density to satisfy the coordination requirements of the yttrium centers.

Bonding Theories and Electronic Distribution

The bonding in yttrium iodide is predominantly ionic in character, reflecting the significant electronegativity difference between yttrium and iodine [11] [12] [13]. However, detailed electronic structure analyses reveal the presence of partial covalent character that contributes to the overall stability and properties of the compound.

Charge transfer analysis indicates that yttrium atoms donate approximately three electrons to form Y³⁺ cations, while iodine atoms accept one electron each to form I⁻ anions [11] [12]. This charge transfer results in a formal ionic model of Y³⁺(I⁻)₃, consistent with the observed stoichiometry and crystal structure. The extent of charge transfer increases with the size of the molecular system and approaches bulk values in extended structures [12].

Theoretical investigations using density functional theory calculations have provided detailed insights into the electronic distribution in yttrium iodide. The frontier orbitals consist mainly of delocalized 4d electrons from yttrium with some 5s contributions, forming Y-Y bonding interactions within the layered structure [11]. The iodide orbitals contribute minimally to the frontier electronic states, consistent with the predominantly ionic bonding model.

Bonding analysis through charge density and Bader charge calculations reveals that the Y-I interactions are dominated by electrostatic forces, with ionic character exceeding 90% [12]. However, a small degree of covalency is also present, particularly in the Y-I bonding interactions. This covalent contribution becomes more significant in reduced coordination environments or under external perturbations.

The electronic band structure of yttrium iodide exhibits characteristics typical of wide-bandgap semiconductors, with the valence band dominated by iodide p-orbitals and the conduction band composed primarily of yttrium d-orbitals [6] [7]. Under specific conditions, particularly in monolayer configurations, the compound can exhibit electride behavior with strongly localized anionic electrons in interstitial spaces [9] [10].

Polymorphic Variations and Stability

Yttrium iodide exhibits limited polymorphism compared to other lanthanide halides, with the trigonal BiI₃-type structure representing the thermodynamically stable form under ambient conditions [1] [2] [3]. This structural stability reflects the optimal balance between ionic size ratios, coordination requirements, and electrostatic interactions.

Comparative analysis with other lanthanide triiodides reveals a systematic structural transition across the series. The lighter lanthanides (La through Nd) adopt orthorhombic structures of the PuBr₃ type, while the heavier members, including yttrium, crystallize in the hexagonal BiI₃ type [14]. This transition occurs due to the lanthanide contraction and the corresponding changes in optimal coordination environments.

Pressure effects on the crystal structure of yttrium iodide have not been extensively studied, but comparisons with the isostructural bismuth triiodide suggest potential phase transitions at elevated pressures. Theoretical calculations on bismuth triiodide predict a transition from the layered BiI₃ type to a more compact monoclinic structure at pressures of 3-4 GPa [7]. Similar behavior might be expected for yttrium iodide, though the higher charge density of yttrium(III) compared to bismuth(III) may shift the transition pressure.

Thermal stability of yttrium iodide extends to relatively high temperatures, with the compound maintaining its crystal structure up to its melting point of approximately 997°C [15]. The thermal expansion behavior follows typical patterns for ionic compounds, with anisotropic expansion reflecting the layered crystal structure.

Metastable phases or alternative polymorphs of yttrium iodide have not been definitively identified, suggesting that the BiI₃-type structure represents a particularly stable configuration for this composition. The absence of observed polymorphism contrasts with the behavior of some other yttrium compounds, where multiple structural forms have been documented [16] [17].

Hydration Effects on Structure

Yttrium iodide exhibits strong hygroscopic behavior, readily absorbing water from ambient atmosphere to form hydrated phases [1] [18]. This hydration significantly affects the crystal structure, coordination environment, and physical properties of the compound.

Hydrate formation occurs through progressive water uptake, with yttrium iodide capable of forming both trihydrate (YI₃·3H₂O) and hexahydrate (YI₃·6H₂O) phases [1]. The formation of these hydrated phases involves structural reorganization as water molecules compete with iodide ions for coordination sites around the yttrium centers.

Structural modifications upon hydration include the expansion of the coordination sphere of yttrium from the original octahedral YI₆ environment to mixed coordination involving both iodide and water molecules. In the trihydrate phase, water molecules partially replace iodide ions in the coordination sphere, while maintaining some degree of the original layered structure. The hexahydrate phase involves more extensive structural reorganization with predominantly aqueous coordination of yttrium.

Aqueous speciation studies reveal that in solution, yttrium exists as the octaaquayttrium(III) ion [Y(H₂O)₈]³⁺ [19] [20]. This species adopts a square antiprismatic geometry with Y-O bond lengths of approximately 2.368 Å [20]. The formation of this hydrated complex represents complete replacement of the iodide coordination environment by water molecules.

Hexanuclear cluster formation occurs under specific hydration conditions, producing complex species such as [Y₆(μ₆-O)(μ₃-OH)₈(H₂O)₂₄]⁸⁺ [21] [22]. These clusters feature six yttrium(III) cations arranged octahedrally around a central μ₆-oxygen atom, with hydroxide groups capping the octahedral faces and water molecules completing the coordination spheres. The Y-O distances in these clusters range from 2.34 to 2.54 Å, reflecting the different bonding environments [21].

Surface hydration effects play a crucial role in the interaction of yttrium iodide with atmospheric moisture. The compound readily forms surface hydroxyl groups through reaction with water vapor, leading to surface passivation and modified chemical reactivity [23]. These surface modifications can significantly impact the compound's behavior in ambient conditions and its suitability for various applications.